molecular formula C20H12Cl2N2O2 B15284079 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol

Cat. No.: B15284079
M. Wt: 383.2 g/mol
InChI Key: SXHGJDDVGSBEQQ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinazoline ring and a phenol group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with a quinazoline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also involve additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in the formation of quinones, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group.

    Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.

The uniqueness of this compound lies in its quinazoline ring, which imparts distinct chemical properties and biological activities compared to other compounds with similar structures.

Biological Activity

The compound 2-[4-(2,4-Dichlorophenoxy)-2-quinazolinyl]phenol is a derivative of quinazoline, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and herbicidal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Research indicates that derivatives of quinazoline, including this compound, may exhibit anticancer properties through several mechanisms:

  • Down-Regulation of c-Myc : The compound has been shown to stabilize the G-quadruplex structure in the c-myc promoter region, leading to decreased transcriptional activity. This down-regulation is associated with reduced ribosomal RNA synthesis and subsequent activation of the tumor suppressor protein p53, promoting apoptosis in cancer cells .
  • Inhibition of RNA Polymerase I : By disrupting the nucleolin/G-quadruplex complex, the compound affects RNA polymerase I activity, which is crucial for ribosomal RNA production. This mechanism is particularly relevant in cancer cells where ribosomal RNA synthesis is often upregulated .

Anticancer Activity

Several studies have documented the anticancer effects of quinazoline derivatives. For instance:

  • Cell Viability Assays : The MTT assay has been employed to demonstrate that this compound significantly reduces cell viability in various cancer cell lines by inducing apoptosis .
  • Western Blot Analysis : This technique has confirmed the activation of apoptotic pathways following treatment with the compound, highlighting its potential as a therapeutic agent against tumors .

Herbicidal Activity

The herbicidal potential of compounds related to this compound has also been explored:

  • Weed Inhibition Studies : Analogous compounds have shown effective pre-emergent herbicidal activity against various weed species such as Abutilon theophrasti and Amaranthus retroflexus, with over 60% inhibition reported at certain dosages .

Case Study on 2,4-Dichlorophenoxyacetic Acid (2,4-D) Poisoning

While not directly related to this compound, studies on 2,4-Dichlorophenoxyacetic acid (a related compound) provide insights into the toxicity and biological implications of chlorophenoxy compounds:

  • Acute Poisoning Incidents : Reports indicate severe poisoning cases from 2,4-D ingestion leading to multisystem organ failure. Symptoms included gastrointestinal distress and neurological impairment. Treatment involved supportive care and alkaline diuresis .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer MechanismDown-regulation of c-myc; activation of p53
Cell ViabilitySignificant reduction in cancer cell viability
Herbicidal Activity>60% inhibition of specific weed species
Toxicity Case StudySevere poisoning symptoms; treatment challenges

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-12-9-10-18(15(22)11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,25H

InChI Key

SXHGJDDVGSBEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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